molecular formula C12H8Br2FNO2 B1405449 Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate CAS No. 1799420-91-9

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Cat. No. B1405449
M. Wt: 377 g/mol
InChI Key: LMWDEGNGKHGSGL-UHFFFAOYSA-N
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Description

“Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline ring is substituted with bromine and fluorine atoms, and an acetate group is attached via a methyl ester linkage.



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, quinoline derivatives are often synthesized using Skraup, Doebner-Von Miller, and Conrad-Limpach reactions. The bromine and fluorine atoms can be introduced via halogenation, and the acetate group can be attached using esterification reactions.



Molecular Structure Analysis

The presence of halogens (bromine and fluorine) in the compound likely makes it quite reactive. The acetate group could make the compound a good leaving group or nucleophile in reactions.



Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline derivatives are known to participate in a variety of reactions, including nucleophilic substitutions, eliminations, and additions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens and the acetate group could affect its polarity, solubility, boiling/melting points, and reactivity.


Scientific Research Applications

1. Antitumor and Anticancer Properties

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate and its analogs exhibit promising antitumor and anticancer properties. In a study, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound with a similar structure, inhibited tumor growth significantly in mice without obvious signs of toxicity. It displayed extremely high antiproliferative activity against a range of human tumor cell lines. Mechanistic studies suggested that this compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature, classifying it and its analogs as novel tubulin-binding tumor-vascular disrupting agents (Tumor-VDAs) (Cui et al., 2017).

2. Central Nervous System Effects

The metabolites of compounds structurally related to Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate show effects on the central nervous system. For instance, 7-fluoro-1-methyl-3-(methylsulfonyl)-4(1H)-quinolone, a main metabolite of a vasodilator, was found to cause an increase in respiratory rate and sedation in general behavior in rats. It also inhibited acetic acid-induced writhing and slightly decreased normal body temperature in mice, indicating its potential for analgesic effects (Fujita et al., 1992).

3. Pharmacokinetics and Distribution

The pharmacokinetics and tissue distribution of related compounds have been studied extensively. For instance, IN-1130, a novel ALK5 inhibitor, showed a high apparent permeability coefficient and bioavailability in animal models. It was readily distributed into liver, kidneys, and lungs, with major metabolites detected in systemic circulation. This suggests the potential of such compounds as effective oral drugs for various medical conditions (Kim et al., 2008).

4. Potential as Imaging Agents

Compounds structurally similar to Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate have been explored as imaging agents, especially in positron emission tomography (PET). For example, a series of fluorine-containing benzamide analogs demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, suggesting their utility as imaging agents to assess the sigma2 receptor status of solid tumors (Tu et al., 2007).

Safety And Hazards

As with any chemical compound, handling “Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate” would require proper safety precautions. The specific hazards would depend on its reactivity and toxicity, which are not available in the data I found.


Future Directions

The study and application of quinoline derivatives is a vibrant field, particularly in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses in medicine or other industries.


Please note that this is a general analysis based on the structure and common reactions of quinoline derivatives. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed. Always follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2FNO2/c1-18-10(17)3-6-2-9(14)12-8(11(6)15)4-7(13)5-16-12/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWDEGNGKHGSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C2C(=C1F)C=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189113
Record name 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

CAS RN

1799420-91-9
Record name 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799420-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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